Triethylmethylammonium triflate
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Overview
Description
Triethylmethylammonium triflate is a quaternary ammonium salt with the chemical formula C_7H_18NO_3S. It consists of a triethylmethylammonium cation and a triflate anion. This compound is known for its stability and solubility in various organic solvents, making it useful in a range of chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethylmethylammonium triflate can be synthesized through the reaction of triethylmethylammonium chloride with triflic acid. The reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile. The process involves the following steps:
- Dissolve triethylmethylammonium chloride in the chosen solvent.
- Slowly add triflic acid to the solution while maintaining a low temperature to control the exothermic reaction.
- Stir the mixture for several hours to ensure complete reaction.
- Remove the solvent under reduced pressure to obtain the this compound as a solid product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and control over reaction conditions. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Triethylmethylammonium triflate undergoes various chemical reactions, including:
Nucleophilic Substitution: The triflate anion acts as a leaving group, facilitating nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Complexation: It can form complexes with metal ions, which are useful in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reactions are typically conducted in polar aprotic solvents like acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted ammonium salts.
Oxidation: Oxidized derivatives of the triethylmethylammonium cation.
Reduction: Reduced forms of the cation, depending on the specific reaction conditions.
Scientific Research Applications
Triethylmethylammonium triflate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in the study of ion transport and membrane permeability.
Medicine: Research into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals is ongoing.
Industry: It is utilized in the production of ionic liquids, which are important in green chemistry and various industrial processes.
Mechanism of Action
The mechanism of action of triethylmethylammonium triflate involves its ability to stabilize transition states and intermediates in chemical reactions. The triflate anion, being a strong electron-withdrawing group, enhances the electrophilicity of the triethylmethylammonium cation. This property makes it an effective catalyst and reagent in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
Triethylmethylammonium chloride: Similar in structure but with a chloride anion instead of a triflate anion.
Tetraethylammonium triflate: Contains an additional ethyl group, leading to different solubility and reactivity properties.
Triethylmethylammonium trichloride: Contains three chloride anions, resulting in different chemical behavior and applications.
Uniqueness
Triethylmethylammonium triflate is unique due to its combination of a quaternary ammonium cation and a triflate anion. This combination provides high stability, solubility in organic solvents, and effectiveness as a phase-transfer catalyst. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C8H18F3NO3S |
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Molecular Weight |
265.30 g/mol |
IUPAC Name |
triethyl(methyl)azanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C7H18N.CHF3O3S/c1-5-8(4,6-2)7-3;2-1(3,4)8(5,6)7/h5-7H2,1-4H3;(H,5,6,7)/q+1;/p-1 |
InChI Key |
MEOSJQYRVZIIOI-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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